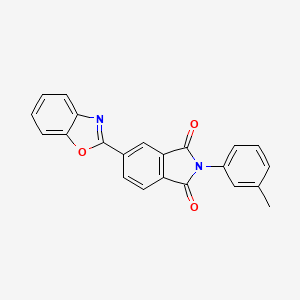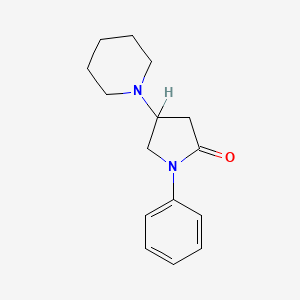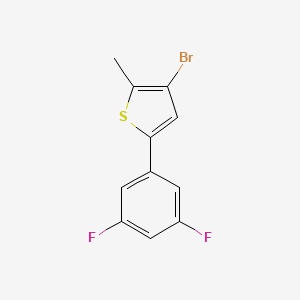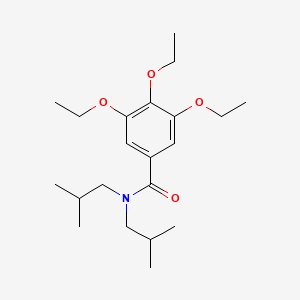![molecular formula C8H14S B14171185 9-Thiabicyclo[6.1.0]nonane CAS No. 286-63-5](/img/structure/B14171185.png)
9-Thiabicyclo[6.1.0]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Thiabicyclo[6.1.0]nonane is an organic compound with the molecular formula C8H14S. It is a bicyclic structure containing a sulfur atom, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thiabicyclo[6.1.0]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene. The process is carried out in a solvent such as dichloromethane at low temperatures (around -50°C) to ensure controlled addition and prevent side reactions. The reaction mixture is then allowed to warm to room temperature, followed by filtration and purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
9-Thiabicyclo[6.1.0]nonane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like azides and cyanides can react with the sulfur atom under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Azide and cyanide derivatives.
Applications De Recherche Scientifique
9-Thiabicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various derivatives, which can be used in further chemical reactions and studies.
Biology: The compound’s derivatives have potential biological activities, making them useful in the development of new drugs and therapeutic agents.
Medicine: Research into the compound’s derivatives may lead to the discovery of new medicinal compounds with unique properties.
Mécanisme D'action
The mechanism of action of 9-Thiabicyclo[6.1.0]nonane and its derivatives involves the interaction of the sulfur atom with various molecular targets. The sulfur atom can participate in the formation of episulfonium intermediates, which can be efficiently captured by nucleophiles. This reactivity is crucial for the compound’s ability to undergo substitution reactions and form new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but contains chlorine atoms instead of hydrogen atoms.
9-Selenabicyclo[3.3.1]nonane: This compound contains a selenium atom instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness
9-Thiabicyclo[6.1.0]nonane is unique due to its specific sulfur-containing bicyclic structure, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various chemical reactions and applications in scientific research.
Propriétés
Numéro CAS |
286-63-5 |
|---|---|
Formule moléculaire |
C8H14S |
Poids moléculaire |
142.26 g/mol |
Nom IUPAC |
9-thiabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C8H14S/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2 |
Clé InChI |
XBGDHPDWTHUXFN-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2C(S2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
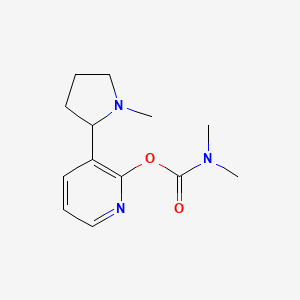
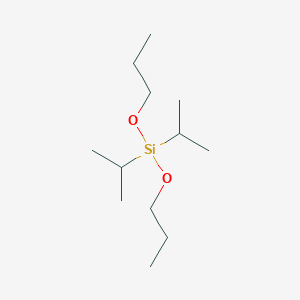
![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
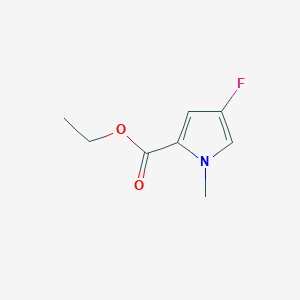
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
